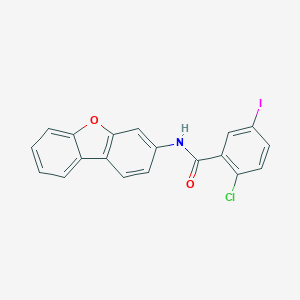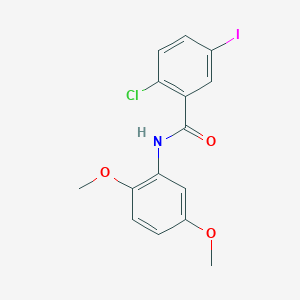![molecular formula C21H24N2O2 B343236 2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide](/img/structure/B343236.png)
2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is an organic compound with a complex structure that includes a cyclopropane ring, a furan ring, and a hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenyl hydrazine, which is then reacted with 3-(2-furyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
4-tert-Butylphenyl 3-(2-furyl)-2-propenoate: Similar structure but lacks the cyclopropane and hydrazide groups.
4-tert-Butylphenol: Contains the tert-butylphenyl group but lacks the furan and cyclopropane rings.
2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutene: Contains tert-butylphenyl groups but has a different core structure.
Uniqueness
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a furan ring, and a hydrazide group
属性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-10-8-15(9-11-16)18-14-19(18)20(24)23-22-12-4-6-17-7-5-13-25-17/h4-13,18-19H,14H2,1-3H3,(H,23,24)/b6-4+,22-12- |
InChI 键 |
RXKHWNZQQKYXPG-MDBPQJRPSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3 |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C=C\C3=CC=CO3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)amino]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B343153.png)
![N'-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343155.png)
![3-[(E)-{2-[(2,5-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B343156.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343157.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343158.png)
![(6Z)-4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-6-(3H-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B343159.png)

![2-chloro-5-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343167.png)

![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343171.png)
![2-chloro-5-iodo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343174.png)
![2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343175.png)
![2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343177.png)
![ethyl {2-[2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B343178.png)
